molecular formula C21H26N4OS B10793070 2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole

2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole

Cat. No.: B10793070
M. Wt: 382.5 g/mol
InChI Key: JJRBIHWPHISASR-UHFFFAOYSA-N
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Description

2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 1-(2-methoxyphenyl)-4-(3-chloropropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole can be compared with other benzimidazole derivatives such as:

What sets this compound apart is its unique structure that combines a benzimidazole core with a piperazine ring, potentially offering a broader spectrum of biological activities .

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C21H26N4OS/c1-26-20-10-5-4-9-19(20)25-14-12-24(13-15-25)11-6-16-27-21-22-17-7-2-3-8-18(17)23-21/h2-5,7-10H,6,11-16H2,1H3,(H,22,23)

InChI Key

JJRBIHWPHISASR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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